molecular formula C20H17N3O7S2 B3912240 3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate

3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate

Cat. No. B3912240
M. Wt: 475.5 g/mol
InChI Key: LCGRPTPEOUYVGD-KGENOOAVSA-N
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Description

3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate, also known as Methylthioninium chloride or Methylene Blue, is a synthetic organic compound that has been used extensively in various scientific research applications. It is a vital tool in the field of biochemistry and physiology due to its unique properties and mechanisms of action.

Mechanism of Action

Methylene Blue's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of nitric oxide synthase, which leads to increased levels of nitric oxide in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Methylene Blue also acts as an electron acceptor and can transfer electrons to various molecules, including cytochrome c oxidase, which is involved in cellular respiration.
Biochemical and Physiological Effects
Methylene Blue has been shown to have various biochemical and physiological effects. It has been shown to improve mitochondrial function and reduce oxidative stress. It can also enhance cognitive function and memory. Additionally, Methylene Blue has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Methylene Blue has several advantages for lab experiments. It is readily available, inexpensive, and easy to use. It is also stable and has a long shelf life. However, Methylene Blue has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the experimental conditions.

Future Directions

Methylene Blue has numerous potential future directions. It can be used as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. It can also be used as a diagnostic tool for various diseases. Additionally, Methylene Blue can be used to study the mechanisms of aging and cellular senescence.
Conclusion
In conclusion, Methylene Blue is a vital tool in the field of biochemistry and physiology. Its unique properties and mechanisms of action make it an essential compound in various scientific research applications. It has numerous potential future directions, and its use in the field of medicine and biology is likely to increase in the coming years.

Scientific Research Applications

Methylene Blue has been extensively used in various scientific research applications, including biochemistry, physiology, and pharmacology. It is a vital tool in the field of neuroscience as it can be used to visualize and study neuronal structures. It is also used as a stain for histological and cytological studies. Additionally, Methylene Blue has been used as an antioxidant, an antiviral, and an antibacterial agent.

properties

IUPAC Name

[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7S2/c1-15-8-10-19(11-9-15)31(26,27)22-21-14-16-4-2-6-18(12-16)30-32(28,29)20-7-3-5-17(13-20)23(24)25/h2-14,22H,1H3/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGRPTPEOUYVGD-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)OS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-nitrobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate
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3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-nitrobenzenesulfonate

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